molecular formula C34H64Cl2N2O6S B000379 Clindamycinpalmitat-Hydrochlorid CAS No. 25507-04-4

Clindamycinpalmitat-Hydrochlorid

Katalognummer B000379
CAS-Nummer: 25507-04-4
Molekulargewicht: 699.9 g/mol
InChI-Schlüssel: GTNDZRUWKHDICY-KXROMCTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clindamycin palmitate hydrochloride (CPH) is a semi-synthetic antibiotic derived from lincomycin and is used to treat a variety of bacterial infections. It is effective against Gram-positive bacteria, and has been used in the treatment of a wide range of infections, including those of the skin, respiratory, and urinary tracts. CPH is also used in combination with other antibiotics to treat more serious infections, such as those caused by Streptococcus pneumoniae and Haemophilus influenzae.

Wissenschaftliche Forschungsanwendungen

3D-Druck in der pharmazeutischen Herstellung

Clindamycinpalmitat-Hydrochlorid wurde bei der Entwicklung von 3D-gedruckten Tabletten eingesetzt . Das Verfahren umfasst selektives Lasersintern (SLS) und die Optimierung der Formulierung durch Untersuchung der Auswirkungen von Formulierungs- und Prozessfaktoren auf kritische Qualitätsmerkmale der Printlets . Diese Methode bietet die Möglichkeit, kundenspezifische Darreichungsformen nach den Bedürfnissen der Patienten herzustellen .

Behandlung bakterieller Infektionen

This compound ist ein halbsynthetisches Lincosamid-Antibiotikum, das zur Behandlung einer Vielzahl von schweren Infektionen aufgrund von empfindlichen Mikroorganismen verwendet wird . Es hat ein relativ schmales Wirkungsspektrum, das anaerobe Bakterien sowie grampositive Kokken und Bazillen und gramnegative Bazillen umfasst .

Behandlung von Acne vulgaris

This compound wird auch topisch bei Acne vulgaris eingesetzt . Es hilft, die Anzahl der Akne-Läsionen zu reduzieren, indem es das Wachstum bestimmter Bakterien stoppt, die Akne verursachen <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634642-214.5

Zukünftige Richtungen

In cases of pseudomembranous colitis suspected or confirmed to be caused by Clindamycin palmitate hydrochloride, ongoing antibiotic use not directed against C.difficile may need to be discontinued . Appropriate fluid and electrolyte management, protein supplementation, antibiotic treatment of C.difficile, and surgical evaluation should be instituted as clinically indicated .

Relevant Papers

There are several papers related to Clindamycin palmitate hydrochloride. For example, one paper discusses the formulation optimization of selective laser sintering 3D-printed tablets of Clindamycin Palmitate Hydrochloride by response surface methodology . Another paper discusses a clinical trial of Clindamycin palmitate hydrochloride in a pediatric population . For a more comprehensive analysis, it would be beneficial to refer to these papers directly.

Biochemische Analyse

Biochemical Properties

Clindamycin palmitate hydrochloride is inactive in vitro, but rapid in vivo hydrolysis converts this compound to the antibacterially active clindamycin . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process .

Cellular Effects

Clindamycin palmitate hydrochloride, once converted to clindamycin, is used to treat a wide variety of serious bacterial infections . It works by stopping the growth of bacteria . It has been reported that treatment with clindamycin alters the normal flora of the colon leading to overgrowth of C.difficile .

Molecular Mechanism

The molecular mechanism of action of clindamycin palmitate hydrochloride involves the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptides .

Temporal Effects in Laboratory Settings

In human pharmacology, studies comparing clindamycin palmitate HCl with clindamycin hydrochloride show that both drugs reach their peak active serum concentrations at the same time, indicating a rapid hydrolysis of the palmitate to the clindamycin . After oral administration of clindamycin hydrochloride, the elimination half-life is increased to approximately 4.0 hours in the elderly .

Dosage Effects in Animal Models

In animal models, clindamycin has been shown to have a primarily bacteriostatic effect. At higher concentrations, it may be bactericidal . Significant mortality was observed in mice at an intravenous dose of 855 mg/kg and in rats at an oral or subcutaneous dose of approximately 2618 mg/kg .

Metabolic Pathways

Clindamycin undergoes hepatic metabolism primarily mediated by CYP3A4 and, to a lesser extent, CYP3A5, to form clindamycin sulfoxide and a minor metabolite, N-desmethylclindamycin .

Transport and Distribution

Clindamycin is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin palmitate hydrochloride involves the reaction of Clindamycin with palmitic acid and hydrochloric acid to form Clindamycin palmitate, which is then reacted with hydrochloric acid to form Clindamycin palmitate hydrochloride.", "Starting Materials": ["Clindamycin", "Palmitic acid", "Hydrochloric acid"], "Reaction": ["Step 1: Clindamycin is dissolved in a suitable solvent such as water or ethanol.", "Step 2: Palmitic acid is added to the solution of Clindamycin and the mixture is heated to reflux.", "Step 3: Hydrochloric acid is added dropwise to the mixture and the reaction is allowed to continue for a specific period of time.", "Step 4: The reaction mixture is cooled and the precipitated Clindamycin palmitate is filtered and washed with a suitable solvent.", "Step 5: Clindamycin palmitate is dissolved in a suitable solvent such as water or ethanol.", "Step 6: Hydrochloric acid is added to the solution of Clindamycin palmitate and the mixture is stirred for a specific period of time.", "Step 7: The reaction mixture is cooled and the precipitated Clindamycin palmitate hydrochloride is filtered and washed with a suitable solvent.", "Step 8: The product is dried and purified using standard techniques."] }

CAS-Nummer

25507-04-4

Molekularformel

C34H64Cl2N2O6S

Molekulargewicht

699.9 g/mol

IUPAC-Name

[(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride

InChI

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1

InChI-Schlüssel

GTNDZRUWKHDICY-KXROMCTESA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl

Andere CAS-Nummern

25507-04-4

Piktogramme

Irritant

Verwandte CAS-Nummern

35208-55-0 (Parent)

Synonyme

7-chloro-7-deoxylincomycin palmitate
7-chlorolincomycin palmitate
Cleocin palmitate
clindamycin palmitate
clindamycin palmitate hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clindamycin palmitate hydrochloride
Reactant of Route 2
Reactant of Route 2
Clindamycin palmitate hydrochloride
Reactant of Route 3
Clindamycin palmitate hydrochloride
Reactant of Route 4
Clindamycin palmitate hydrochloride
Reactant of Route 5
Clindamycin palmitate hydrochloride
Reactant of Route 6
Clindamycin palmitate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.